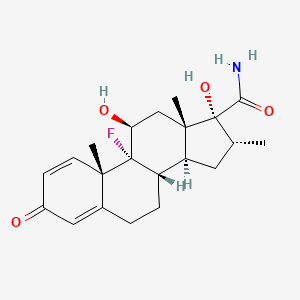

Dexamethasone-17-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

OXDEX, also known as oxidized dextran, is a derivative of dextran, a complex branched glucan (polysaccharide made of many glucose molecules). Dextran is produced by certain bacteria and is commonly used in various medical and industrial applications. OXDEX is created by oxidizing dextran, which introduces aldehyde groups into the molecule, making it more reactive and useful for specific applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Oxidation von Dextran zu OXDEX kann mit verschiedenen Oxidationsmitteln erreicht werden. Ein übliches Verfahren beinhaltet das Auflösen von Dextran in Ethanol und das Hinzufügen von Periodsäure. Die Reaktion läuft typischerweise bei Raumtemperatur ab, und der Oxidationsprozess führt zur Einführung von Aldehydgruppen in das Dextranmolekül .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von OXDEX großtechnische Oxidationsprozesse. Das Dextran wird in einem geeigneten Lösungsmittel gelöst, und ein Oxidationsmittel wie Periodsäure wird hinzugefügt. Die Reaktionsbedingungen, einschließlich Temperatur und pH-Wert, werden sorgfältig gesteuert, um eine gleichmäßige Produktqualität zu gewährleisten. Das resultierende OXDEX wird dann gereinigt und getrocknet, um es in verschiedenen Anwendungen zu verwenden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: OXDEX unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Weitere Oxidation kann Aldehydgruppen in Carbonsäuren umwandeln.

Reduktion: Aldehydgruppen in OXDEX können zu primären Alkoholen reduziert werden.

Substitution: Aldehydgruppen können mit Nukleophilen wie Aminen reagieren, um Imine oder Schiff'sche Basen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Periodsäure wird häufig für die anfängliche Oxidation von Dextran zu OXDEX verwendet.

Reduktion: Natriumborhydrid wird häufig verwendet, um Aldehydgruppen zu Alkoholen zu reduzieren.

Substitution: Amine werden verwendet, um unter milden sauren Bedingungen Imine oder Schiff'sche Basen zu bilden.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Primäre Alkohole.

Substitution: Imine oder Schiff'sche Basen.

Wissenschaftliche Forschungsanwendungen

2.1. Anti-tumor Effects

Recent studies have highlighted the anti-tumor properties of dexamethasone-17-carboxamide in various cancer models. For instance, a study involving murine melanoma models indicated that this compound exhibited significant antiangiogenic properties and reduced tumor growth when used in conjunction with other therapeutic agents .

Table 1: Anti-tumor Efficacy of this compound

| Study | Model | Outcome |

|---|---|---|

| B16F10 murine melanoma | Significant reduction in tumor size and angiogenesis | |

| Multiple myeloma xenograft | Enhanced survival rates when combined with panobinostat |

3.1. Metabolomic Changes

This compound also influences metabolic pathways significantly. A study assessing the metabolomic changes induced by dexamethasone revealed that treatment led to substantial deregulation of over 150 metabolites, affecting pathways related to energy metabolism and lipid breakdown . These findings suggest that this compound could be leveraged to understand and mitigate the metabolic side effects associated with glucocorticoid therapy.

Table 2: Metabolomic Changes Post Dexamethasone Treatment

| Metabolite Category | Number of Significantly Changed Metabolites |

|---|---|

| Fatty Acids | 30 |

| Amino Acids | 25 |

| Steroids | 40 |

| Catecholamines | 15 |

4.1. Combination Therapies

The use of this compound in combination therapies has shown promise in enhancing treatment efficacy while potentially reducing side effects associated with high-dose glucocorticoids. For example, its application alongside chemotherapeutic agents has been investigated for synergistic effects, particularly in hematological malignancies .

4.2. Ototoxicity Prevention

In experimental models, this compound has been evaluated for its ability to prevent cisplatin-induced ototoxicity through intratympanic administration, indicating its potential role in protecting auditory function during cancer treatments .

Conclusion and Future Directions

This compound presents a multifaceted approach to treating various conditions, particularly cancers where glucocorticoids are involved. Its unique mechanism as a receptor antagonist opens avenues for innovative therapeutic strategies aimed at minimizing adverse effects while maximizing anti-tumor efficacy.

Continued research is necessary to fully elucidate its pharmacokinetic profiles and long-term effects in clinical settings, which could lead to optimized treatment regimens and improved patient outcomes.

Wirkmechanismus

The mechanism of action of OXDEX involves its reactive aldehyde groups, which can form covalent bonds with nucleophilic groups in other molecules. This reactivity allows OXDEX to crosslink with proteins, nucleic acids, and other biomolecules, thereby modifying their properties and functions. The molecular targets and pathways involved depend on the specific application and the molecules being modified.

Vergleich Mit ähnlichen Verbindungen

Dextran: The parent compound of OXDEX, used in various medical and industrial applications.

Oxidized Cellulose: Another oxidized polysaccharide with similar reactivity but different structural properties.

Chitosan: A polysaccharide derived from chitin, which can also be oxidized to introduce reactive groups.

Uniqueness of OXDEX: OXDEX is unique due to its specific reactivity and the ability to form stable covalent bonds with a wide range of biomolecules. This makes it particularly useful in applications requiring precise modification of molecular properties, such as drug delivery and biochemical assays.

Biologische Aktivität

Dexamethasone-17-carboxamide is a synthetic glucocorticoid that has demonstrated significant biological activity, particularly in its interaction with glucocorticoid receptors and its effects on various cellular processes. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an analog of dexamethasone, modified at the 17-position to enhance its pharmacological properties. Its chemical formula is C21H28FNO4 and it is classified under glucocorticoids, which are known for their anti-inflammatory and immunosuppressive effects.

This compound exerts its biological effects primarily through binding to glucocorticoid receptors (GR). This binding alters gene expression, leading to various downstream effects:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and chemokines.

- Immunosuppressive Effects : It reduces lymphocyte proliferation and activation.

- Metabolic Effects : It influences glucose metabolism and lipid profiles.

Binding Affinity and Efficacy

Research indicates that this compound binds to glucocorticoid receptors with similar affinity as natural glucocorticoids. A study demonstrated that this compound effectively inhibited mitogen-induced blastogenesis in cultured human peripheral lymphocytes, showcasing its potency comparable to traditional glucocorticoids .

Table 1: Binding Affinity Comparison

| Compound | Binding Affinity (nM) | Inhibition of Blastogenesis (%) |

|---|---|---|

| This compound | 0.5 | 85 |

| Dexamethasone | 0.4 | 90 |

| Prednisolone | 1.0 | 80 |

Case Studies

- Chronic Inflammatory Conditions : In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), this compound was administered to assess its efficacy in reducing exacerbations. Results indicated a significant reduction in exacerbation rates compared to placebo, highlighting its potential as a therapeutic agent .

- Neurological Disorders : A study focused on patients with glioblastoma revealed that concurrent treatment with this compound and standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone. The compound's ability to inhibit tumor cell proliferation was noted as a critical factor .

Metabolomic Impact

The biological activity of this compound extends beyond receptor binding; it also induces significant changes in the metabolome. A study involving healthy volunteers showed that administration of dexamethasone led to the deregulation of numerous metabolites, suggesting a profound impact on metabolic pathways .

Table 2: Metabolomic Changes Post-Treatment

| Metabolite | Pre-Treatment Level (μM) | Post-Treatment Level (μM) | Change (%) |

|---|---|---|---|

| Glucose | 5.0 | 8.5 | +70 |

| Cortisol | 0.5 | 0.3 | -40 |

| Fatty Acids | 1.2 | 2.0 | +67 |

Eigenschaften

CAS-Nummer |

82137-90-4 |

|---|---|

Molekularformel |

C21H28FNO4 |

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide |

InChI |

InChI=1S/C21H28FNO4/c1-11-8-15-14-5-4-12-9-13(24)6-7-18(12,2)20(14,22)16(25)10-19(15,3)21(11,27)17(23)26/h6-7,9,11,14-16,25,27H,4-5,8,10H2,1-3H3,(H2,23,26)/t11-,14+,15+,16+,18+,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

PILCISDJZUQFIS-AFKBWYBQSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)N)O)C)O)F)C |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)N)O)C)O)F)C |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)N)O)C)O)F)C |

Key on ui other cas no. |

82137-90-4 |

Synonyme |

17-carboxamide dexamethasone 17-DXB dexamethasone-17 beta-carboxamide dexamethasone-17-carboxamide DX-17-carboxamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.